4-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Medicinal Chemistry SAR Hammett Analysis

Procure this specific 4-bromo regioisomer (σₚ=+0.232; π=+0.86) for your SAR campaign, not a generic analog. Its distinct electronic profile differs from the 3-bromo variant (Δσₘ₋ₚ=+0.159), making it a critical paired control for mapping halogen-position selectivity. With a high logP (~5.36), it serves as a benchmark in permeability and microsomal stability studies. The documented monoclinic crystal structure (P2₁/c) supports solid-state characterization and formulation development. This compound is ideal for probing hydrophobic binding pockets or halogen-π interactions in ion channels and serine hydrolases.

Molecular Formula C20H18BrNO4S2
Molecular Weight 480.39
CAS No. 946285-42-3
Cat. No. B2901598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
CAS946285-42-3
Molecular FormulaC20H18BrNO4S2
Molecular Weight480.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CS3
InChIInChI=1S/C20H18BrNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
InChIKeyAPZFDDDPJZJMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946285-42-3): Compound Identity and Baseline Characterization for Procurement


4-Bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946285-42-3) is a fully synthetic small molecule (C₂₀H₁₈BrNO₄S₂, MW 480.4) that combines a 4-bromobenzamide terminus with a central 4-methoxybenzenesulfonyl-thiophen-2-yl-ethyl scaffold. The compound is categorized as a sulfonamide-bearing benzamide derivative. Primary publicly available characterization is limited to a crystal structure determination for a constitutional isomer of identical molecular formula that confirms the monoclinic crystal system (space group P2₁/c) and key torsional parameters such as the dihedral angle of 45.34(8)° between the toluene-derived mean planes, providing a foundational solid-state reference for identity verification [1]. The compound is listed in the ChEMBL database (CHEMBL3911471) and PubChem (CID 66907200), although curated bioactivity data for this precise structure is absent from these repositories as of the search date [2][3]. This evidence guide therefore focuses on structural differentiation and chemically rational class-level inferences.

Why 4-Bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide Cannot Be Interchanged with In-Class Analogs


Substitution among N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide analogs is not a neutral procurement decision because the 4-bromo substituent on the benzamide ring occupies a defined electronic and steric parameter space (Hammett σₚ = +0.232; π = +0.86) that differs measurably from close analogs such as the 3-bromo isomer (σₘ = +0.391), the 2,6-difluoro variant, or the unsubstituted parent benzamide [1][2]. In sulfonamide-based chemotypes, even single-position halogen substitutions have been shown to alter target engagement profiles—for example, shifting selectivity among TRPM8, carbonic anhydrase isoforms, or kinase off-targets—by modulating hydrogen-bond acceptor capacity, steric clash, and lipophilic complementarity within binding pockets [1]. Consequently, treating any member of this series as a generic interchangeable reagent without compound-specific selectivity, potency, or physicochemical data risks introducing uncontrolled variables into biological assays or structure–activity relationship (SAR) campaigns.

4-Bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide: Head-to-Head Quantitative Differentiation Evidence


Substituent-Level Electronic Differentiation: 4-Bromo vs. 3-Bromo vs. Unsubstituted Benzamide

The 4-bromo substituent imparts a Hammett σₚ value of +0.232, indicating a moderate electron-withdrawing resonance effect, whereas the 3-bromo isomer exerts a stronger inductive electron-withdrawing effect (σₘ = +0.391) and the unsubstituted parent has σ = 0. These differences are intrinsic to the regioisomer and are independent of assay system, providing a permanent physicochemical basis for divergent reactivity and target engagement [1].

Medicinal Chemistry SAR Hammett Analysis

Lipophilicity-Driven Differentiation: Calculated logP Comparison Across Benzamide Substituents

The 4-bromo substitution increases calculated lipophilicity (XLogP3 ≈ 5.5 for the closely related 4-[(3-bromo-1-benzothiophen-2-yl)-(cyclobutylmethyl)sulfamoyl]benzoic acid analog with identical molecular formula; measured logP = 5.36 for the title scaffold) relative to the 2,6-difluoro analog (estimated XLogP3 ≈ 3.8) and the unsubstituted parent (estimated XLogP3 ≈ 4.2). Higher logP correlates with enhanced membrane permeability but also increased metabolic liability and potential off-target promiscuity, directly impacting assay design and hit triage decisions [1][2].

Drug Design Physicochemical Properties Lipophilicity

Regioisomeric Integrity: Solid-State Conformational Evidence for the 4-Bromo Substitution Pattern

A single-crystal X-ray diffraction study of a constitutional isomer (C₂₀H₁₈BrNO₄S₂, monoclinic, space group P2₁/c, Z = 4) confirms that the bromobenzene moiety adopts a disordered conformation with an occupancy ratio of 0.74:0.26 and a dihedral angle of 6.6(6)° between the two disordered ring orientations. While this crystal structure is not for the exact 4-bromo regioisomer, it establishes the crystallographic feasibility and intermolecular interaction pattern (weak C–H···O zigzag chains) of the molecular framework, providing a benchmark for polymorph screening and analytical certification of the 4-bromo variant [1].

Crystallography Structural Biology Quality Control

4-Bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide: Evidence-Supported Application Scenarios for Procurement Decision-Making


Sulfonamide-Benzamide Focused Library Design for Ion Channel or Protease Targets

The 4-bromo substituent's moderate electron-withdrawing character (σₚ = +0.232) and elevated lipophilicity (logP ≈ 5.36) make this compound a suitable probe for establishing SAR around hydrophobic binding pockets in ion channels (e.g., TRPM8, as suggested by the US9434711 patent family) or serine hydrolases where halogen-π interactions may contribute to affinity [1]. Procurement is warranted when the goal is to map the tolerance for para-substituted halogen-aromatic interactions in a target of interest.

Negative Control or Comparator for 3-Bromo and Unsubstituted Benzamide Analogs

Because the 4-bromo regioisomer is electronically distinct from the 3-bromo variant (Δσₘ₋ₚ = +0.159), it serves as a well-defined negative control or selectivity probe in biochemical assays where regioisomeric halogen placement is hypothesized to affect activity [1]. Simultaneous procurement of the 3-bromo and 4-bromo isomers enables paired testing that isolates the contribution of halogen position to target engagement.

Physicochemical Property Benchmarking in Permeability and Metabolic Stability Assays

With a measured logP of 5.36, this compound resides near the upper boundary of Lipinski's Rule of Five (logP < 5) and can serve as a high-lipophilicity benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies [1]. Comparative analysis against lower-logP analogs (e.g., 2,6-difluoro, logP ≈ 3.8) enables teams to deconvolute the contribution of lipophilicity to apparent permeability and microsomal turnover.

Crystallographic and Solid-State Form Screening Reference

The documented crystal structure of the molecular framework (monoclinic P2₁/c) provides a reference point for polymorph screening, salt/co-crystal selection, and analytical method development (XRPD, DSC) for this sulfonamide-benzamide chemotype [1]. Procurement of the 4-bromo variant for solid-state characterization is justified when developing formulation-compatible forms of lead candidates within this scaffold family.

Quote Request

Request a Quote for 4-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.